5-(Dimethylphosphoryl)thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC13709068
Molecular Formula: C7H9O3PS
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9O3PS |
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Molecular Weight | 204.19 g/mol |
IUPAC Name | 5-dimethylphosphorylthiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C7H9O3PS/c1-11(2,10)6-4-3-5(12-6)7(8)9/h3-4H,1-2H3,(H,8,9) |
Standard InChI Key | VEGQMZMPMRZWMI-UHFFFAOYSA-N |
SMILES | CP(=O)(C)C1=CC=C(S1)C(=O)O |
Canonical SMILES | CP(=O)(C)C1=CC=C(S1)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The molecular formula of 5-(dimethylphosphoryl)thiophene-2-carboxylic acid is C₇H₉O₃PS, with a molecular weight of 204.18 g/mol . The structure consists of a thiophene core (a five-membered aromatic ring containing one sulfur atom) modified at position 2 with a carboxylic acid group (-COOH) and at position 5 with a dimethylphosphoryl group (-PO(CH₃)₂). The SMILES notation for this compound is C1=C(SC(=C1P(=O)(C)C)C(=O)O), reflecting the spatial arrangement of substituents .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 2361970-76-3 | |
Molecular Formula | C₇H₉O₃PS | |
Molecular Weight | 204.18 g/mol | |
SMILES | C1=C(SC(=C1P(=O)(C)C)C(=O)O) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-(dimethylphosphoryl)thiophene-2-carboxylic acid likely involves sequential functionalization of the thiophene ring. A plausible route, inferred from related methodologies , proceeds as follows:
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Thiophene Carboxylation: Thiophene is carboxylated at the 2-position via Friedel-Crafts acylation or directed lithiation followed by carboxylation, yielding thiophene-2-carboxylic acid.
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Phosphorylation at Position 5: The 5-position is brominated using N-bromosuccinimide (NBS), followed by a palladium-catalyzed cross-coupling reaction with dimethylphosphine oxide. Alternatively, direct phosphorylation via Arbuzov reaction using dimethyl phosphite and an alkyl halide may be employed.
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Purification: Recrystallization from ethanol/water mixtures (as described in similar syntheses ) enhances purity.
Critical Reaction Parameters
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Temperature Control: Exothermic reactions (e.g., phosphorylation) require strict temperature regulation (<30°C) to prevent side reactions .
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) facilitate phosphorylation, while dichloromethane or ethyl acetate aids extraction .
Industrial Scalability
The one-pot methodology outlined in patent CN108840854B for 5-chlorothiophene-2-carboxylic acid offers a template for large-scale production. By substituting chlorination with phosphorylation steps, manufacturers could achieve high yields (>90%) with reduced waste. Key considerations include:
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Molar Ratios: Optimal stoichiometry between thiophene precursors and phosphorylating agents (e.g., 1.05:1 P:thiophene).
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Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency during phosphorylation .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
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Water Solubility: Moderate, due to the carboxylic acid and phosphoryl groups.
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Organic Solvents: Soluble in DMSO, methanol, and ethyl acetate; sparingly soluble in non-polar solvents (e.g., hexane).
Stability studies are lacking, but analogous phosphorylated thiophenes exhibit degradation above 150°C, necessitating storage at 2–8°C .
Electronic Effects
The dimethylphosphoryl group is a strong electron-withdrawing moiety, which:
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Reduces Electron Density: Deactivates the thiophene ring toward electrophilic substitution.
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Enhances Acidity: The carboxylic acid proton (pKa ≈ 2.5) is more acidic than unsubstituted thiophene-2-carboxylic acid (pKa ≈ 3.8) .
Applications and Biological Relevance
Medicinal Chemistry
Phosphorylated thiophenes are explored as bioactive scaffolds:
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Enzyme Inhibition: The phosphoryl group mimics phosphate moieties in transition states, potentially inhibiting kinases or phosphatases .
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GABA-AT Substrates: Structural analogs (e.g., vigabatrin derivatives) show promise in treating epilepsy by raising GABA levels .
Material Science
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Ligands in Catalysis: Phosphoryl groups coordinate transition metals, enabling use in cross-coupling reactions.
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Polymer Additives: Enhances flame retardancy due to phosphorus content.
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Achieving selective phosphorylation at the 5-position requires directing groups or protective strategies.
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Purification: Removing phosphorylated byproducts demands advanced chromatography .
Research Opportunities
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